H-Arg-Gln-Arg-Arg-AMC

Übersicht

Beschreibung

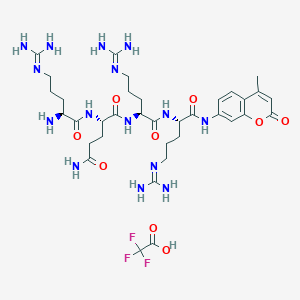

H-Arg-Gln-Arg-Arg-AMC is a fluorogenic peptide substrate used primarily in biochemical assays to measure protease activity. The compound consists of a peptide sequence (arginine-glutamine-arginine-arginine) linked to 7-amino-4-methylcoumarin (AMC), a fluorescent molecule. Upon proteolytic cleavage, AMC is released, emitting a fluorescent signal that can be quantitatively measured.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Gln-Arg-Arg-AMC involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final step involves the attachment of AMC to the peptide chain.

Coupling Reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage from Resin: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

H-Arg-Gln-Arg-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases AMC, which fluoresces under UV light.

Common Reagents and Conditions

Proteases: Enzymes such as trypsin, chymotrypsin, and thrombin are commonly used to catalyze the hydrolysis.

Buffer Solutions: Reactions are typically carried out in buffer solutions like phosphate-buffered saline (PBS) at physiological pH.

Major Products

The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin (AMC), which emits a fluorescent signal detectable by spectrophotometry.

Wissenschaftliche Forschungsanwendungen

H-Arg-Gln-Arg-Arg-AMC is widely used in various fields of scientific research:

Chemistry: Utilized in enzyme kinetics studies to measure the activity of proteases.

Biology: Employed in cell biology to study protease activity in different cellular processes.

Medicine: Used in diagnostic assays to detect protease activity in clinical samples, aiding in the diagnosis of diseases such as cancer and coagulation disorders.

Industry: Applied in the development of pharmaceuticals and in quality control processes in the biotechnology sector.

Wirkmechanismus

The mechanism of action of H-Arg-Gln-Arg-Arg-AMC involves the enzymatic cleavage of the peptide bond by proteases. The cleavage releases AMC, which fluoresces upon excitation by UV light. This fluorescence can be quantitatively measured, providing insights into the activity of the protease.

Molecular Targets and Pathways

The primary molecular targets are proteases, which cleave the peptide bond in this compound. The pathways involved include various proteolytic pathways in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-Gln-Ala-Arg-AMC: Another fluorogenic peptide substrate used for similar applications.

Z-Gly-Gly-Arg-AMC: A substrate used to measure the activity of different proteases.

Suc-Ala-Ala-Pro-Phe-AMC: Utilized in the study of protease activity in various biological processes.

Uniqueness

H-Arg-Gln-Arg-Arg-AMC is unique due to its specific peptide sequence, which makes it a suitable substrate for a wide range of proteases. Its high sensitivity and specificity make it an invaluable tool in biochemical assays.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53N15O7.C2HF3O2/c1-17-15-26(50)55-24-16-18(8-9-19(17)24)45-28(52)21(6-3-13-43-32(38)39)47-29(53)22(7-4-14-44-33(40)41)48-30(54)23(10-11-25(35)49)46-27(51)20(34)5-2-12-42-31(36)37;3-2(4,5)1(6)7/h8-9,15-16,20-23H,2-7,10-14,34H2,1H3,(H2,35,49)(H,45,52)(H,46,51)(H,47,53)(H,48,54)(H4,36,37,42)(H4,38,39,43)(H4,40,41,44);(H,6,7)/t20-,21-,22-,23-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEWLRIHAMYQJZ-JSEXCYGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54F3N15O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.